2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a (pyridin-2-yl)methylsulfanyl group and at position 6 with a pyridine ring. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it valuable in kinase and bromodomain inhibitors .
Propriétés
IUPAC Name |
6-pyridin-2-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-3-9-17-12(5-1)11-23-16-20-19-15-8-7-14(21-22(15)16)13-6-2-4-10-18-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBPHCASFVCSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives.
Introduction of Pyridin-2-yl and Thioether Groups: These groups can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and thiol reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine rings can undergo reduction under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with pyridine or triazole moieties.
Receptor Binding: Possible applications in the study of receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The triazolopyridazine core may mimic natural substrates or inhibitors, leading to modulation of biological activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular data, and research findings:
*Molecular formula and weight inferred from structural analogs due to lack of explicit data.
Key Structural and Functional Insights:
Pyridyl substituents (target compound) balance lipophilicity with hydrogen-bonding capacity, improving target engagement .
Solubility Modulation :
- Polar groups like acetamide (CAS 877634-23-6) significantly enhance aqueous solubility, critical for oral bioavailability .
- Furan (CAS 891099-01-7) introduces mild polarity without compromising metabolic stability .
Biological Activity Trends: Bulkier substituents (e.g., AZD5153’s piperidyl-phenoxyethyl) are associated with bromodomain inhibition, while smaller pyridyl groups may favor kinase targets . Indazole-containing analogs (e.g., vébreltinib) show potent kinase inhibition, suggesting substituent-driven selectivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine?
Answer:
The synthesis typically involves multi-step cyclization reactions . Key steps include:
- Step 1: Formation of the triazolo[4,3-b]pyridazine core via dehydration of pyridazine-carboxylic acid hydrazides using agents like P₂O₅ .
- Step 2: Sulfanyl group introduction via nucleophilic substitution, where 2-(pyridin-2-yl)methanethiol reacts with a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization: Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 120°C) and improve yields (up to 85%) compared to conventional heating .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and sulfanyl substitution patterns. For example, pyridinyl protons appear as doublets near δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₇H₁₂N₅S requires m/z 318.0812) .
- X-ray Crystallography: Resolves ambiguity in cases where NMR is insufficient, particularly for distinguishing triazole ring tautomers .
Basic: How should researchers design in vitro assays to evaluate its biological activity?
Answer:
- Antimicrobial Activity: Use microdilution assays (e.g., against S. aureus or C. albicans) with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with IC₅₀ values typically ranging 5–20 µM for active derivatives .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) measure IC₅₀ using recombinant enzymes and substrates like arachidonic acid .
Advanced: How do structural modifications influence pharmacological activity?
Answer:
Advanced: How can contradictions in bioactivity data between similar derivatives be resolved?
Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., identical cell passage numbers, serum concentrations) to minimize inter-lab variability .
- Structural Isomerism: Use computational docking to confirm binding modes. For example, triazole N2 vs. N3 tautomers may exhibit 10-fold differences in kinase inhibition .
- Pharmacokinetic Factors: Compare plasma protein binding (e.g., >90% binding reduces free drug concentration) using equilibrium dialysis .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Answer:
- Target Identification:
- Chemical Proteomics: Immobilize the compound on beads for pull-down assays with cell lysates to identify binding proteins .
- Kinase Profiling: Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Mechanistic Studies:
- ROS Detection: Use DCFH-DA fluorescence in cells to assess oxidative stress induction .
- Apoptosis Markers: Western blotting for cleaved caspases-3/7 and PARP in treated vs. untreated cells .
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